molecular formula C13H9BrCl2MgO B14892983 4-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide

4-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide

Cat. No.: B14892983
M. Wt: 356.3 g/mol
InChI Key: YXYIYMPWIOFUFC-UHFFFAOYSA-M
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Description

4-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and ability to introduce the 2,4-dichlorophenoxymethyl group into molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(2,4-dichlorophenoxymethyl)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: Tetrahydrofuran (THF)

    Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient stirring and temperature control

    Continuous addition of reactants: To control the exothermic nature of the reaction

    Purification: Removal of unreacted magnesium and by-products through filtration and distillation

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic addition: To carbonyl compounds, forming alcohols

    Nucleophilic substitution: With alkyl halides, forming new carbon-carbon bonds

    Coupling reactions: With various electrophiles, forming complex organic molecules

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones, esters

    Alkyl halides: Methyl iodide, ethyl bromide

    Electrophiles: Various halides and pseudo-halides

Major Products

The major products formed from these reactions include:

    Alcohols: From nucleophilic addition to carbonyl compounds

    Alkanes and alkenes: From nucleophilic substitution with alkyl halides

    Complex organic molecules: From coupling reactions

Scientific Research Applications

4-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:

    Organic synthesis: As a reagent for forming carbon-carbon bonds

    Pharmaceutical research: For the synthesis of drug intermediates and active pharmaceutical ingredients

    Material science: In the preparation of polymers and advanced materials

    Agricultural chemistry: For the synthesis of agrochemicals and pesticides

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl groups, alkyl halides, and other electrophiles. The pathways involved are:

    Formation of carbon-carbon bonds: Through nucleophilic addition or substitution

    Reduction of carbonyl compounds: To form alcohols

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide
  • 4-(2,5-dichlorophenoxymethyl)phenylmagnesium bromide
  • 4-(1-piperidinylmethyl)phenylmagnesium bromide

Uniqueness

4-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide is unique due to the specific positioning of the dichloro groups on the phenoxy ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in synthesizing molecules with specific structural requirements.

Properties

Molecular Formula

C13H9BrCl2MgO

Molecular Weight

356.3 g/mol

IUPAC Name

magnesium;2,4-dichloro-1-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

YXYIYMPWIOFUFC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)COC2=C(C=C(C=C2)Cl)Cl.[Mg+2].[Br-]

Origin of Product

United States

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